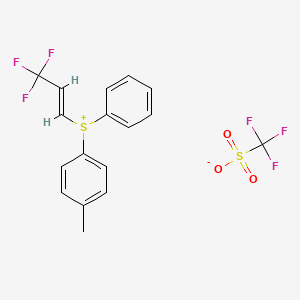

3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate

Vue d'ensemble

Description

3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate: is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is particularly valuable in various applications, including catalysis, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate typically involves the reaction of (β-trifluoromethyl)vinyl tolyl sulfide with diphenyliodonium triflate in the presence of copper(I) chloride and a catalytic amount of copper wire. The reaction is carried out in 1,1,2,2-tetrachloroethane at 100°C for 2 hours. The product is then purified by silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonium group.

Oxidation and Reduction Reactions: The triflate group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonium salts, while oxidation can produce sulfoxides or sulfones .

Applications De Recherche Scientifique

Organic Synthesis

3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate serves as a versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of various carbon-carbon and carbon-heteroatom bonds.

Case Study : In a study published in Organic Letters, the compound was utilized to synthesize complex fluorinated molecules through electrophilic fluorination reactions, showcasing its efficacy in creating diverse chemical architectures .

Catalysis

The compound is recognized for its catalytic properties, particularly in promoting reactions that require a strong electrophilic species.

Case Study : Research highlighted in ACS Publications demonstrated the use of this compound in asymmetric cyclopropanation reactions, where it facilitated the formation of enantioenriched products with high yields .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials and coatings due to its unique reactivity profile.

Case Study : Investigations have shown that incorporating this sulfonium salt into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications.

Emerging research indicates potential biological applications of this compound. Its interactions with biomolecules are under investigation for possible therapeutic uses.

Case Study : Preliminary studies suggest that the compound may exhibit anti-cancer properties by interfering with specific cellular pathways, although further research is required to validate these findings.

Mécanisme D'action

The mechanism by which 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate exerts its effects involves interactions with molecular targets and pathways. The sulfonium group can act as an electrophile, facilitating various chemical reactions. The triflate group can participate in ionic interactions, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

3,3,3-Trifluoropropen-1-yl diphenyl sulfonium triflate: Similar structure but with diphenyl groups instead of phenyl and tolyl groups.

(β-trifluoromethyl)vinyl sulfonium salt: Shares the trifluoromethyl and vinyl groups but differs in the sulfonium substituents.

Uniqueness: 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate is unique due to its specific combination of trifluoropropen-1-yl, phenyl, and tolyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate is a synthetic compound with the molecular formula and a molecular weight of 444.42 g/mol. This compound has garnered attention in both organic synthesis and material science due to its unique structural features and potential biological activities. The sulfonium group in its structure allows it to act as an electrophile, which is pivotal for its interactions with biological molecules.

Chemical Structure and Properties

The compound's structure includes a trifluoropropen-1-yl group, phenyl and tolyl groups, and a triflate moiety. These components contribute to its electrophilic nature, facilitating various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.42 g/mol |

| CAS Number | 1228046-58-9 |

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. The sulfonium group acts as an electrophile, allowing it to participate in nucleophilic substitution reactions. This mechanism is crucial for understanding the compound's potential therapeutic applications.

Preliminary Research Findings

Current research into the biological activity of this compound is ongoing, with preliminary studies suggesting potential interactions with various biological molecules. Although specific therapeutic applications are still under investigation, the unique structure may confer specific properties that warrant further exploration.

Case Studies

- In Vitro Studies : Initial studies have indicated that this compound can interact with cellular components, potentially affecting enzyme activity and cellular signaling pathways.

- Toxicological Assessments : Toxicity studies are being conducted to evaluate the safety profile of this compound in biological systems. Early results suggest that while it exhibits some cytotoxic effects at high concentrations, its reactivity may also allow for selective targeting of diseased cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3,3,3-Trifluoropropen-1-yl diphenyl sulfonium triflate | Diphenyl groups instead of phenyl and tolyl groups | Different electrophilic properties due to diphenyl substitution |

| (β-trifluoromethyl)vinyl sulfonium salt | Shares trifluoromethyl and vinyl groups | Lacks the specific combination of phenyl and tolyl groups |

| (4-Methylphenyl)diphenyl sulfonium triflate | Contains methyl substitution on one phenyl group | Different reactivity profile due to methyl substitution |

This comparative analysis highlights the distinct reactivity and properties of this compound compared to similar compounds.

Propriétés

IUPAC Name |

(4-methylphenyl)-phenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHJDXWPGOZXHK-CALJPSDSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S+](/C=C/C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673085 | |

| Record name | (4-Methylphenyl)(phenyl)[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228046-58-9 | |

| Record name | (4-Methylphenyl)(phenyl)[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.